molecular formula C6H6ClNO2S B1338778 Ethyl 2-chlorothiazole-4-carboxylate CAS No. 41731-52-6

Ethyl 2-chlorothiazole-4-carboxylate

Cat. No. B1338778
CAS RN: 41731-52-6
M. Wt: 191.64 g/mol
InChI Key: GILVNZWYCBUGMT-UHFFFAOYSA-N
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Description

Ethyl 2-chlorothiazole-4-carboxylate, commonly referred to as 2-CTC, is an organic compound with a molecular formula of C4H6ClN2O2S. It is a colorless solid that is insoluble in water and has a molecular weight of 175.6 g/mol. 2-CTC is an important intermediate in the synthesis of a variety of organic compounds and is used in a wide range of applications, including pharmaceuticals, agrochemicals, and biocides. It is also used as a reagent in the synthesis of other compounds, such as thiazoles and thiadiazoles.

Scientific Research Applications

Antioxidant Capacity Evaluation

A study by Ilyasov et al. (2020) discusses the ABTS/PP decolorization assay of antioxidant capacity, highlighting the reaction pathways involved in evaluating the antioxidant properties of compounds, including the formation of coupling adducts with specific antioxidants (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020). This methodology could be applicable in assessing the antioxidant potential of Ethyl 2-chlorothiazole-4-carboxylate, given its chemical structure that may allow for similar interactions.

Electrochemical Surface Finishing and Energy Storage

Research on electrochemical technology with room-temperature haloaluminate ionic liquids (RTILs) by Tsuda, Stafford, and Hussey (2017) reviews progress in areas such as electroplating and energy storage, suggesting the utility of RTILs in these applications (Tsuda, Stafford, & Hussey, 2017). This compound, by virtue of its potential reactivity and solubility properties, may find relevance in the synthesis or modification of RTILs for similar applications.

Innovative Synthesis Approaches

Laroum et al. (2019) report on the facile synthesis and antioxidant evaluation of 4-Arylmethylideneisoxazol-5(4H)-ones, demonstrating a method for creating compounds with significant biological and medicinal properties through multi-component reactions (Laroum, Boulcina, Bensouici, & Debache, 2019). This example illustrates the potential for this compound to serve as a precursor or participant in the synthesis of biologically active heterocycles.

Environmental Impact and Toxicity Evaluation

The scaling-up of ionic liquid-based technologies, including environmental toxicity assessments by Ostadjoo et al. (2018), discusses the importance of understanding the toxicity and environmental impact of compounds like 1-ethyl-3-methylimidazolium acetate (Ostadjoo, Berton, Shamshina, & Rogers, 2018). Such evaluations are crucial for compounds like this compound as they progress towards industrial use, highlighting the need for comprehensive studies on their environmental fate and safety.

Future Directions

Ethyl 2-chlorooxazole-4-carboxylate, a compound similar to Ethyl 2-chlorothiazole-4-carboxylate, has been identified as a versatile intermediate for the synthesis of substituted oxazoles . This suggests potential future directions for the use of this compound in the synthesis of variously substituted thiazoles.

properties

IUPAC Name

ethyl 2-chloro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILVNZWYCBUGMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00518291
Record name Ethyl 2-chloro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00518291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41731-52-6
Record name Ethyl 2-chloro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00518291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-chlorothiazole-4-carboxylate
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Synthesis routes and methods I

Procedure details

To a mixture of copper (II) chloride (20 g, 0.15 mol) and 90% t-butyl nitrite (24 mL, 0.18 mol) in 500 mL acetonitrile at 60° C. was added in portions ethyl 2-amino-4-thiazolecarboxylate (21 g, 0.12 mol), maintaining the temperature at between 60°-65° C. After the addition, the resulting reaction mixture was heated at 80° C. for 1 h, then cooled to RT and poured into a mixture of water, CH2Cl2 and 25 mL conc HCl. The aq layer was separated and extracted with CH2Cl2. The combined organic layers were washed with water, brine, dried and concentrated to give 21.5 g of ethyl 2-chloro-4-thiazolecarboxylate.
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
20 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Amino-thiazole-4-carboxylic acid ethyl ester hydrobromide (34.46 g, 0.137 mol) was basified with a saturated solution of NaHCO3 (aq) (300 mL) and extracted with EtOAc (8×300 mL). The combined organic layers were dried over Na2SO4, filtered and the solvent evaporated in vacuo to liberate the free base. To a well stirred suspension of the free base in 9M H2SO4 (aq) (500 mL) at 0° C. to −5° C., CuSO4 (63.34 g, 0.397 mol) and NaCl (30.39 g, 0.520 mol) were added, followed by the dropwise addition of a solution of NaNO2 (10.39 g, 0.151 mol) in H2O (150 mL), over 45 min. The mixture was maintained at 0° C. for 1 h then warmed to RT. After 1 h at RT the reaction mixture was diluted with H2O (2 L) and extracted with Et2O (3×300 mL). The combined organic layers were dried over Na2SO4, filtered and the solvent was evaporated in vacuo to yield the title compound as a pale yellow amorphous solid (sufficiently pure to be used directly in the next step). MS m/z: 192.0 (M+H). Calc'd. for C6H6ClNO2S-191.64.
Quantity
34.46 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
10.39 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four
Name
Quantity
30.39 g
Type
reactant
Reaction Step Five
Name
Quantity
63.34 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-chlorothiazole-4-carboxylate
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Ethyl 2-chlorothiazole-4-carboxylate
Reactant of Route 6
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